7-Bromospiro[chromane-2,3'-oxetan]-4-one
Description
7-Bromospiro[chromane-2,3'-oxetan]-4-one is a spirocyclic chromanone derivative featuring a chromane (benzopyran) ring fused to an oxetane (3-membered cyclic ether) at the 2-position of the chromane and the 3'-position of the oxetane. The chromane core includes a ketone group at position 4 and a bromine substituent at position 6. The compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to spirocyclic motifs .
Properties
IUPAC Name |
7-bromospiro[3H-chromene-2,3'-oxetane]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c12-7-1-2-8-9(13)4-11(5-14-6-11)15-10(8)3-7/h1-3H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHRAKQXWLBENJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=C(C=C2)Br)OC13COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromospiro[chromane-2,3’-oxetan]-4-one typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of chromane derivatives and oxetane precursors.
Formation of the Spirocyclic Structure: The key step involves the formation of the spirocyclic structure through a cyclization reaction.
Bromination: The final step involves the bromination of the spirocyclic intermediate to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of 7-Bromospiro[chromane-2,3’-oxetan]-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Bromospiro[chromane-2,3’-oxetan]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functionalized derivatives.
Reduction: Reduction reactions can modify the oxetane ring or the chromane moiety.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield various functionalized derivatives .
Scientific Research Applications
7-Bromospiro[chromane-2,3’-oxetan]-4-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its unique spirocyclic structure which can enhance biological activity.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules are explored to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 7-Bromospiro[chromane-2,3’-oxetan]-4-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Spirochromane Derivatives
Spirocyclic chromanones are widely studied for their conformational rigidity and bioactivity. Key analogs include:
Key Observations :
- Oxetane vs. Piperidine-containing analogs (e.g., compound 106) show potent anticancer activity (IC50: 0.31 µM) due to sulfonyl bridges improving solubility and target engagement .
- Bromine Position : The 7-Br substitution in the target compound contrasts with 6-Br in the piperidine analog , which may alter electronic distribution and steric interactions at binding sites.
Non-Spiro Brominated Chromanones
Simple brominated chromanones provide insights into substituent effects:
Key Observations :
- Substituent Position : Bromine at position 7 (target compound) vs. 3 or 8 in analogs may influence electronic effects (e.g., electron-withdrawing) and steric hindrance. For example, 3-Bromochroman-4-one adopts a half-chair conformation stabilized by C–H⋯O hydrogen bonds, while 7-Br substitution may enforce distinct conformational dynamics .
- Biological Activity: Non-spiro brominated chromanones are often intermediates (e.g., Sirtuin 2 inhibitor synthesis ), whereas spiro derivatives like compound 106 exhibit direct anticancer effects .
Structural and Functional Comparisons
Hydrogen Bonding and Conformation
- This compound : The oxetane’s oxygen may act as a hydrogen bond acceptor, enhancing interactions with polar residues in target proteins.
- Spiro-Piperidine Analogs : Piperidine’s nitrogen enables salt formation (e.g., hydrochloride derivatives ), improving solubility and bioavailability compared to neutral oxetane-containing compounds.
- 3-Bromochroman-4-one : Exhibits weak C–H⋯O bonds and π-π stacking, which stabilize its crystal lattice . The target compound’s spiro structure may disrupt such packing, altering physicochemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
